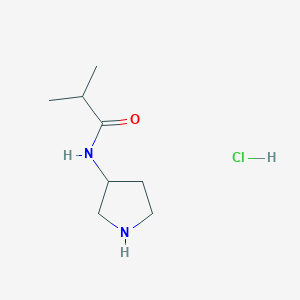

2-Methyl-N-(3-pyrrolidinyl)propanamide hydrochloride

Description

Properties

IUPAC Name |

2-methyl-N-pyrrolidin-3-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-6(2)8(11)10-7-3-4-9-5-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTRVPFCTZQCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-N-(3-pyrrolidinyl)propanamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the context of neuroinflammation and pain modulation. The compound's structure, featuring a pyrrolidine ring, contributes to its interaction with various biological targets, making it a versatile candidate for therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and pathways. Research indicates that compounds with similar structures often target the formyl peptide receptor 2 (FPR2), which plays a crucial role in modulating inflammatory responses. Activation of FPR2 has been linked to the inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in conditions characterized by excessive inflammation, such as Alzheimer's disease and neuropathic pain .

Anti-Inflammatory Effects

Studies have shown that derivatives of compounds similar to this compound can significantly reduce the release of pro-inflammatory mediators such as interleukin (IL)-1β and tumor necrosis factor (TNF)-α in vitro. For instance, in experiments involving rat primary microglial cultures stimulated with lipopolysaccharide (LPS), these compounds inhibited cytokine production and improved mitochondrial function .

Neuroprotective Properties

In vivo studies have demonstrated that related compounds can penetrate the blood-brain barrier and exhibit neuroprotective effects. For example, systemic administration of FPR2 agonists led to improved neuronal survival and reduced microglial cell density in animal models of Alzheimer's disease. These findings suggest that such compounds could serve as potential treatments for neurodegenerative disorders by mitigating inflammatory damage in the brain .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Alzheimer's Disease Model : In APP/PS1 mice, administration of FPR2 agonists resulted in decreased plaque load and enhanced neuronal survival, indicating a promising strategy for treating Alzheimer's through modulation of neuroinflammation .

- Neuropathic Pain Models : Compounds structurally related to this compound have shown analgesic properties in neuropathic pain models, suggesting their potential utility in pain management therapies .

Comparative Analysis

The following table summarizes key biological activities associated with this compound and its analogs:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory, neuroprotective | FPR2 activation leading to reduced cytokine release |

| Related FPR2 Agonists | Neuroprotection in Alzheimer's models | Inhibition of microglial activation |

| N-Methyl-2-pyrrolidone (NMP) | Antineoplastic, immunomodulatory | Broad-spectrum bromodomain inhibition |

Scientific Research Applications

Medicinal Chemistry

2-Methyl-N-(3-pyrrolidinyl)propanamide hydrochloride has been investigated for its pharmacological properties, particularly as a potential pharmaceutical agent. Its structural characteristics suggest it may serve as a precursor or active ingredient in the development of drugs targeting specific biological pathways.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes. For instance, it has been noted for its ability to inhibit 11-β hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism and is a target for treating metabolic syndrome and related disorders .

Neuropharmacology

The compound's structure suggests potential activity in neuropharmacology, particularly concerning its interaction with neurotransmitter systems.

Potential as an Antidepressant

Preliminary studies have indicated that derivatives of this compound may exhibit antidepressant-like effects in animal models. This could be attributed to its influence on neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Case Studies

Several case studies have explored the efficacy and safety of compounds related to this compound.

-

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, administration of a compound closely related to this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study assessed behavioral changes using standard tests such as the forced swim test and the tail suspension test . -

Case Study 2: Metabolic Effects

Another study investigated the metabolic effects of the compound on glucose homeostasis. Mice treated with the compound showed improved insulin sensitivity and reduced fasting glucose levels, suggesting potential applications in diabetes management .

Summary Table of Applications

Comparison with Similar Compounds

2-Methyl-N-(piperidin-4-yl)propanamide Hydrochloride

- Molecular Formula : C₉H₁₉ClN₂O

- Molecular Weight : 206.72

- CAS : 1170578-54-7

- Key Differences :

Prilocaine Hydrochloride

- Molecular Formula : C₁₃H₂₀N₂O₂·HCl

- Molecular Weight : 284.77

- CAS : 1786-81-8

- Key Differences: Contains a phenyl group and a propylamino side chain instead of a pyrrolidinyl ring. Widely used as a local anesthetic; the linear propylamino group may confer faster metabolic degradation compared to cyclic amines. Lower solubility in polar solvents than pyrrolidine-based analogs due to aromaticity .

2-Methyl-N-(3-methylphenyl)propanamide

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24

- CAS : 7146-00-1

- Key Differences: Aromatic amide with a methyl-substituted phenyl group, lacking the cyclic amine. Primarily used as a chemical intermediate rather than a bioactive compound .

Para-Methylfentanyl (N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)

- Key Differences: Piperidine-based opioid analog with a phenylethyl substituent. The pyrrolidine analog’s smaller ring size could reduce µ-opioid receptor affinity compared to fentanyl derivatives but may improve selectivity for non-opioid targets. Higher risk of respiratory depression in fentanyl analogs due to strong receptor binding, a concern mitigated in non-opioid pyrrolidine structures .

Data Table: Structural and Physical Properties

*Inferred from structural analogs.

Research Findings and Functional Insights

- Solubility : Pyrrolidine-based compounds generally exhibit higher aqueous solubility than aromatic analogs (e.g., 2-methyl-N-(3-methylphenyl)propanamide) due to reduced aromaticity and the presence of ionizable hydrochloride .

- For example, prilocaine’s linear propylamino group is metabolized more rapidly than cyclic analogs, affecting duration of action .

- Toxicity Profile : Piperidine-containing fentanyl analogs (e.g., para-methylfentanyl) carry high neurotoxic risks, whereas pyrrolidine derivatives may offer safer profiles due to divergent receptor interactions .

Preparation Methods

Reductive Cyclisation of Hydroxybutyronitrile Precursors

A key method for preparing pyrrolidinyl compounds, including intermediates relevant to 2-Methyl-N-(3-pyrrolidinyl)propanamide hydrochloride, involves reductive cyclisation of hydroxybutyronitrile derivatives. This process is carried out in an acid-containing solution with hydrogen gas in the presence of a Raney nickel catalyst. The reaction converts hydroxybutyronitrile compounds into pyrrolidinol compounds, which can be further functionalized to the target amide hydrochloride salt.

-

- Catalyst: Raney nickel (optionally mixed with palladium on carbon)

- Atmosphere: Hydrogen gas

- Medium: Acid-containing solution (non-interfering acid preferred)

- Temperature and pressure conditions vary but typically mild hydrogenation conditions are employed.

-

- Reductive cyclisation of hydroxybutyronitrile precursor to form pyrrolidinol.

- Separation of catalyst from the acid solution.

- Optional evaporation of solvent and addition of high boiling diluent.

- Neutralization of acid addition salt with base.

- Vacuum distillation to isolate the free base form of the pyrrolidinol compound.

-

- The hydroxybutyronitrile precursor can have various substituents (R groups) including hydrogen, lower alkyl, alkenyl, cycloalkyl, phenyl-lower alkyl, or substituted phenyl-lower alkyl groups.

- The resulting pyrrolidinol can be racemic or enantiomerically enriched (3-R or 3-S enantiomers).

This method is economical and scalable, making it suitable for industrial preparation of pyrrolidinyl intermediates leading to compounds like this compound.

Alternative Routes to Pyrrolidinyl Intermediates

Other synthetic routes reported for preparing pyrrolidinyl intermediates include:

- Conversion of 1,2,4-butanetriol to 1,4-dibromo-2-butanol followed by condensation with secondary amines and debenzylation to yield 3-pyrrolidinol.

- Reduction of N-substituted-3-pyrrolidinones using lithium aluminium hydride to obtain pyrrolidinol derivatives.

- Heating cis-1,4-dichloro-2-butenes with benzylamine to form N-benzyl-3-pyrrolidinol, followed by debenzylation.

- Heating malic acid with benzylamine in ethanol at elevated temperatures to form N-benzyl-3-hydroxysuccinimide, then reducing with lithium aluminium hydride to obtain N-benzyl-3-pyrrolidinol.

These methods provide alternative pathways to the pyrrolidinyl core, which can be further derivatized to the target amide hydrochloride.

Formation of the Amide and Hydrochloride Salt

Once the pyrrolidinyl intermediate is obtained, the preparation of this compound involves:

- Amide bond formation by coupling the pyrrolidinyl amine with 2-methylpropanoyl derivatives (e.g., acid chlorides or activated esters).

- Hydrochloride salt formation by treatment with hydrochloric acid or HCl gas in an appropriate solvent, yielding the stable hydrochloride salt of the amide.

This step ensures enhanced stability, solubility, and crystallinity of the final compound, which is critical for pharmaceutical applications.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Reductive cyclisation | Hydroxybutyronitrile, Raney Ni | Acidic solution, H2 gas, mild temp | Efficient pyrrolidinol formation |

| 2 | Alternative pyrrolidinol syntheses | 1,2,4-butanetriol, benzylamine, LiAlH4 | Various thermal and reduction steps | Multiple routes to pyrrolidinyl core |

| 3 | Amide bond formation | Pyrrolidinyl amine, 2-methylpropanoyl chloride | Standard amide coupling conditions | Forms 2-Methyl-N-(3-pyrrolidinyl)propanamide |

| 4 | Hydrochloride salt formation | HCl in solvent | Room temperature or mild heating | Produces stable hydrochloride salt |

Q & A

Basic: What are the recommended methods for synthesizing 2-Methyl-N-(3-pyrrolidinyl)propanamide hydrochloride in academic laboratories?

Answer:

A robust synthesis approach involves coupling 2-methylpropanoyl chloride with 3-pyrrolidinamine in anhydrous conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt. To optimize yield and purity:

- Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify intermediates .

- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR spectroscopy . Post-synthesis, purify via recrystallization using ethanol/water mixtures and confirm structure via X-ray crystallography or FT-IR .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% threshold) .

- Nuclear Magnetic Resonance (NMR): Assign peaks for the pyrrolidine ring (δ 1.8–2.2 ppm, multiplet) and amide protons (δ 6.5–7.0 ppm) to confirm stereochemistry .

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 215.2) .

Advanced: How can computational methods resolve contradictions in reaction mechanisms for this compound?

Answer:

Discrepancies between experimental and theoretical data (e.g., unexpected byproducts) require:

- Reaction Path Sampling (RPS): Simulate potential energy surfaces to identify competing pathways .

- Isotopic Labeling: Track carbon/nitrogen migration using ¹³C/¹⁵N isotopes to validate mechanistic hypotheses.

- Machine Learning (ML): Train models on reaction databases to predict side reactions and optimize conditions .

Advanced: What strategies are effective for studying the compound’s stability under varying environmental conditions?

Answer:

Design stability studies using:

- Thermogravimetric Analysis (TGA): Assess thermal degradation thresholds (e.g., >150°C decomposition).

- Accelerated Aging Tests: Expose samples to 40°C/75% relative humidity for 6 months, monitoring degradation via HPLC .

- pH-Dependent Solubility Profiling: Use phosphate buffers (pH 1.2–7.4) to identify optimal storage conditions .

Advanced: How can researchers design experiments to explore its potential as a bioactive scaffold?

Answer:

- Molecular Docking: Screen against targets like G protein-coupled receptors (GPCRs) using AutoDock Vina to predict binding affinity .

- In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) at concentrations 1–100 µM.

- Structure-Activity Relationship (SAR): Synthesize derivatives (e.g., halogenated analogs) to correlate substituent effects with bioactivity .

Advanced: What methodologies address challenges in scaling up synthesis while maintaining green chemistry principles?

Answer:

- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .

- Catalyst Optimization: Use immobilized lipases or zeolites to enhance recyclability and reduce waste .

- Process Intensification: Implement continuous flow reactors to improve heat/mass transfer and minimize side reactions .

Advanced: How should researchers approach conflicting spectroscopic data (e.g., NMR peak splitting anomalies)?

Answer:

- Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect conformational exchange (e.g., pyrrolidine ring puckering) .

- 2D NMR Techniques: Use HSQC and NOESY to resolve overlapping signals and confirm spatial proximity of protons.

- Cross-Validation: Compare with computational NMR shifts predicted via Gaussian09 or ADF software .

Table 1: Key Stability Parameters

| Condition | Degradation Threshold | Analytical Method | Reference |

|---|---|---|---|

| Temperature (°C) | >150 | TGA | |

| Humidity (% RH) | >75 | HPLC | |

| pH (Aqueous) | <3 or >9 | UV-Vis Spectroscopy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.